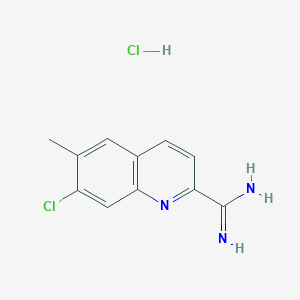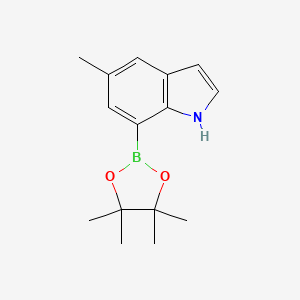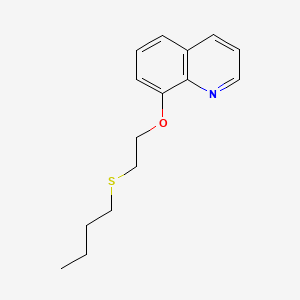
7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H11Cl2N3 and a molecular weight of 256.13 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride typically involves the reaction of 7-chloro-6-methylquinoline with appropriate reagents to introduce the carboximidamide group. The reaction conditions may vary, but common methods include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride include:
- 6-Methylquinoline-2-carboximidamide
- 7-Chloroquinoline-2-carboximidamide
- 6-Chloro-7-methylquinoline-2-carboximidamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the chloro and methyl groups on the quinoline ring, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1179361-03-5 |
|---|---|
Molecular Formula |
C11H11Cl2N3 |
Molecular Weight |
256.13 g/mol |
IUPAC Name |
7-chloro-6-methylquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H10ClN3.ClH/c1-6-4-7-2-3-9(11(13)14)15-10(7)5-8(6)12;/h2-5H,1H3,(H3,13,14);1H |
InChI Key |
JMCNBJUXKHLELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(C=C2)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)


![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)


![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)

![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B11856264.png)



